molecular formula C25H28ClNO B014757 N-Desmethyl Tamoxifen Hydrochloride CAS No. 15917-65-4

N-Desmethyl Tamoxifen Hydrochloride

Cat. No. B014757
CAS RN: 15917-65-4
M. Wt: 393.9 g/mol
InChI Key: GMLHJWZEYLTNJW-BJFQDICYSA-N
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Description

Synthesis Analysis

The synthesis and metabolic pathways of N-Desmethyl Tamoxifen Hydrochloride involve the action of cytochrome P450 (CYP) enzymes. Tamoxifen undergoes extensive metabolism in the liver, where it is demethylated by CYP3A4/5 to form N-Desmethyl Tamoxifen, which is further hydroxylated, primarily by CYP2D6, to produce endoxifen, a compound with significant antiestrogenic potency (Desta et al., 2004).

Molecular Structure Analysis

N-Desmethyl Tamoxifen Hydrochloride's molecular structure is characterized by the removal of a methyl group from the parent compound, Tamoxifen. This slight modification significantly impacts its pharmacokinetics and dynamics, as evidenced by its different metabolic pathway and the formation of endoxifen, a highly potent metabolite. The structural alteration contributes to its distinct interaction with estrogen receptors and its role in the metabolic pathway of Tamoxifen (Johnson et al., 2004).

Chemical Reactions and Properties

N-Desmethyl Tamoxifen Hydrochloride participates in various chemical reactions, including further hydroxylation to produce endoxifen. These reactions underscore the metabolite's chemical reactivity and its contribution to Tamoxifen's pharmacological effects. Its chemical properties, such as solubility and stability, are essential for its interaction with cytochrome P450 enzymes and subsequent conversion into active metabolites (Wu et al., 2009).

Scientific Research Applications

  • Aromatase Inhibition : Tamoxifen metabolites, including N-Desmethyl Tamoxifen, inhibit aromatase activity, enhancing their anti-estrogenic effects in breast cancer treatment (Lu, Desta, & Flockhart, 2011).

  • Suppression of Tumor Promotion : Tamoxifen suppresses hydrogen peroxide formation in human neutrophils, inhibiting tumor promotion in breast cancer (Lim, Frenkel, & Troll, 1992).

  • Antioxidant Action : Tamoxifen and its metabolites, including N-Desmethyl Tamoxifen, inhibit lipid peroxidation, contributing to their anti-oestrogenic actions (Wiseman et al., 1990).

  • DNA Adduct Formation : Tamoxifen derivatives, including N-Desmethyl Tamoxifen, may induce DNA adduct formation, suggesting potential endometrial tumor induction risks (Gamboa da Costa et al., 2001).

  • Estrogen Signaling Effects : Metabolites of Tamoxifen, including N-Desmethyl Tamoxifen, impact estrogen signaling and resistance development in breast cancer treatment (Squirewell & Duffel, 2015).

  • Carcinogenic Potential : Studies suggest Tamoxifen may promote hepatocarcinogenesis, with implications for N-Desmethyl Tamoxifen as a metabolite (Dragan et al., 2004).

  • Therapeutic Monitoring : Monitoring levels of Tamoxifen and its metabolites can address compliance and metabolism issues in breast cancer treatment (Tchu, Lynch, & Wu, 2012).

  • Water Chlorination Impact : Tamoxifen is stable in water chlorination, but its metabolites degrade quickly, producing potentially toxic byproducts (Negreira et al., 2015).

  • Drug-Drug Interactions : The coadministration of Tamoxifen with certain drugs like paroxetine significantly alters its metabolite levels, impacting breast cancer treatment (Stearns et al., 2003).

Safety And Hazards

The safety data sheet for N-Desmethyl Tamoxifen Hydrochloride suggests that it is for R&D use only and not for medicinal, household, or other use .

Future Directions

The relationship between tamoxifen and energy metabolism may become a key research direction in the future, and it is of great significance to control the apoptosis and proliferation of tumor cells and to restore the sensitivity to tamoxifen .

properties

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO.ClH/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2;/h4-17,26H,3,18-19H2,1-2H3;1H/b25-24-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLHJWZEYLTNJW-BJFQDICYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl Tamoxifen Hydrochloride

CAS RN

15917-65-4
Record name NSC372964
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372964
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Desmethyltamoxifen HCl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Marrero-Alonso, BG Marrero, T Gómez… - European journal of …, 2006 - Elsevier
… Similar results were obtained for triphenylethylenes butylbromide-tamoxifen and N-desmethyl-tamoxifen hydrochloride (not shown) and, as we have previously reported, for tamoxifen (…
M Jaremko, Y Kasai, MF Barginear, G Raptis… - Analytical …, 2010 - ACS Publications
… ), Z-4-hydroxy-N-desmethyl-tamoxifen (contains up to 10% E isomer) (Z-endoxifen), Z-N-desmethyl-4′-hydroxy-tamoxifen (Z′-endoxifen), Z-N-desmethyl-tamoxifen hydrochloride (ND-…
Number of citations: 42 0-pubs-acs-org.brum.beds.ac.uk
E Dahmane, T Mercier, B Zanolari, S Cruchon… - … of chromatography B, 2010 - Elsevier
… Standard stock solutions of tamoxifen base, N-desmethyl-tamoxifen hydrochloride, 4-hydroxy-tamoxifen base and endoxifen (1:1 E/Z mixture) base each at 1 mg/mL were prepared in …
ESM Ng, SB Kangarloo, M Konno, A Paterson… - Cancer chemotherapy …, 2014 - Springer
Purpose Tamoxifen is a key therapeutic option for breast cancer treatment. Understanding its complex metabolism and pharmacokinetics is important for dose optimization. We …
EJ Squirewell, MW Duffel - Drug Metabolism and Disposition, 2015 - ASPET
… , estradiol, estradiol-sulfate, potassium phosphate, (Z)-tamoxifen, (Z)-N-desmethyltamoxifen HCl, (Z)-4-hydroxytamoxifen, and (E/Z)-4-hydroxy-N-desmethyl-tamoxifen hydrochloride …
Number of citations: 8 dmd.aspetjournals.org
E Dahmane - 2013 - Citeseer
Tamoxifen is used for the treatment of estrogen-sensitive breast cancer. It is a prodrug that is bioactivated into endoxifen, the active metabolite mostly responsible for tamoxifen efficacy. …
Number of citations: 5 citeseerx.ist.psu.edu
YE Arnold, J Thorens, S Bernard, YN Kalia - Pharmaceutics, 2019 - mdpi.com
Drug absorption across viable porcine intestines was investigated using an Ussing chamber system. The apparent permeability coefficients, P app,pig , were compared to the …
Number of citations: 29 0-www-mdpi-com.brum.beds.ac.uk
FI Lin, EM Gonzalez, S Kummar, K Do, J Shih… - European journal of …, 2017 - Springer
… Z-endoxifen HCl (Z-4-hydroxy-N-desmethyl-tamoxifen hydrochloride) was administered orally to patients once daily for 28 days per cycle. Due to the phase I dose-escalation nature of …
PH et Clinique, C Csajka, L Décosterd - access.archive-ouverte.unige.ch
Background: Tamoxifen, a standard treatment for estrogen-sensitive breast cancer, is a pro-drug that needs to be activated into its major active metabolite–endoxifen–to fully exert its …
Number of citations: 0 access.archive-ouverte.unige.ch

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